molecular formula C23H27NO6S B281232 Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281232
M. Wt: 445.5 g/mol
InChI Key: HBVIKGRTDLFQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as PEP005, is a synthetic compound that has been found to have anticancer properties. It belongs to the class of compounds known as ingenols, which are derived from the sap of the Euphorbia peplus plant. PEP005 has been shown to have potential as a treatment for skin cancer and other types of cancer.

Mechanism of Action

Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to activate PKC enzymes, which in turn leads to the activation of other signaling pathways that regulate cell growth and survival. Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to have anti-inflammatory properties, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its anticancer properties, which makes it a useful tool for cancer research. However, Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate also has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. It is also expensive to produce, which may limit its use in some labs.

Future Directions

There are a number of future directions for research on Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of research is to explore its potential as a treatment for other types of cancer. Another area of research is to investigate its potential as a combination therapy with other anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate and its potential side effects.

Synthesis Methods

Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis of Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its anticancer properties. It has been found to be effective against a variety of cancer cell lines, including melanoma, breast cancer, and prostate cancer. Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate works by activating protein kinase C (PKC) enzymes, which play a key role in regulating cell growth and survival.

properties

Molecular Formula

C23H27NO6S

Molecular Weight

445.5 g/mol

IUPAC Name

pentyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H27NO6S/c1-4-6-7-14-29-23(25)22-16(3)30-21-13-8-17(15-20(21)22)24-31(26,27)19-11-9-18(10-12-19)28-5-2/h8-13,15,24H,4-7,14H2,1-3H3

InChI Key

HBVIKGRTDLFQHC-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)C

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)C

Origin of Product

United States

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